Apocynol A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

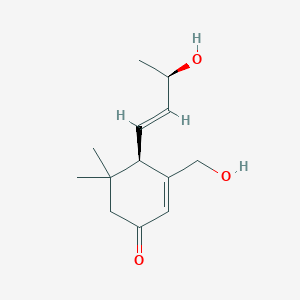

2D Structure

3D Structure

Properties

IUPAC Name |

(4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-9(15)4-5-12-10(8-14)6-11(16)7-13(12,2)3/h4-6,9,12,14-15H,7-8H2,1-3H3/b5-4+/t9-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPUEQDFCJBNBF-DMKSKQPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC1C(=CC(=O)CC1(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H]1C(=CC(=O)CC1(C)C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of Apocynol A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocynol A is a molecule of interest within the scientific community, though detailed experimental data on its physicochemical properties remain limited in publicly accessible literature. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound. Due to the scarcity of direct experimental data, this document also presents information on the closely related and well-studied compound, apocynin (acetovanillone), to offer valuable comparative insights. Furthermore, this guide outlines standard experimental protocols for determining key physicochemical parameters and explores potential signaling pathways that this compound may influence, based on the known biological activities of structurally similar compounds.

Introduction

This compound, with the IUPAC name (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one, is an organic molecule with potential applications in various research fields. A thorough understanding of its physicochemical properties is fundamental for its application in drug discovery and development, including formulation, pharmacokinetics, and pharmacodynamics. This document serves as a centralized resource for these properties.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems. While experimental data for this compound is not widely available, computed properties from reliable sources such as PubChem provide a solid foundation for its characterization.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. For comparative purposes, data for the structurally related compound apocynin (acetovanillone) is also included where available.

| Property | This compound | Apocynin (Acetovanillone) | Data Source |

| Molecular Formula | C₁₃H₂₀O₃[1] | C₉H₁₀O₃ | PubChem |

| Molecular Weight | 224.30 g/mol [1] | 166.17 g/mol | PubChem |

| Melting Point | Data not available | 115 °C[2] | Experimental[2] |

| Boiling Point | Data not available | Data not available | - |

| Calculated XLogP3 | 0.4[1] | 1.1 | PubChem |

| Solubility | Data not available | Forms needles from water[2] | Experimental[2] |

| pKa | Data not available | Data not available | - |

Experimental Protocols for Physicochemical Property Determination

For researchers aiming to experimentally determine the physicochemical properties of this compound, the following standard laboratory protocols are recommended.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.

Methodology: Capillary Method

-

Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

-

Apparatus: The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a digital melting point apparatus.

-

Heating: The apparatus is heated slowly and steadily.

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is the melting point. A narrow melting range typically indicates a high degree of purity.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Micro Boiling Point Determination

-

Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The assembly is heated gently in a heating block or Thiele tube.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

pKa Determination

The pKa is a measure of the acidity of a compound.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid or base.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Potential Signaling Pathway Interactions

While the specific biological activities and signaling pathway interactions of this compound have not been extensively studied, insights can be drawn from the well-documented activities of the structurally similar compound, apocynin. Apocynin is a known inhibitor of NADPH oxidase and has been shown to modulate several key signaling pathways involved in inflammation and cellular stress responses. It is plausible that this compound may exhibit similar activities.

Inhibition of NADPH Oxidase and Downstream Effects

Apocynin is widely recognized for its ability to inhibit the NADPH oxidase enzyme complex, which is a major source of reactive oxygen species (ROS) in inflammatory cells. This inhibition is thought to occur through the prevention of the assembly of the active enzyme complex.

Caption: Hypothesized inhibition of NADPH oxidase by this compound.

Modulation of NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation. Apocynin has been shown to suppress the activation of NF-κB, likely as a downstream consequence of reduced ROS levels.

Caption: Potential modulation of the NF-κB signaling pathway.

Influence on MAPK and Akt/mTOR Pathways

Studies on apocynin suggest that it can also interfere with other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK1/2, p38) and the PI3K/Akt/mTOR pathway, which are involved in cell proliferation, survival, and inflammation.

Caption: Hypothesized influence on MAPK and Akt/mTOR pathways.

Disclaimer: The signaling pathway diagrams are based on the known activities of the structurally related compound apocynin. The actual effects of this compound on these pathways require experimental verification.

Conclusion

This technical guide provides a summary of the current knowledge on the physicochemical properties of this compound. While direct experimental data is limited, the provided computed values and information on the related compound apocynin offer a valuable starting point for researchers. The detailed experimental protocols and the exploration of potential signaling pathway interactions are intended to facilitate further investigation into this promising molecule. Future experimental work is crucial to fully elucidate the physicochemical profile and biological activities of this compound.

References

Spectroscopic Characterization of Apocynol A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocynol A, a molecule with the chemical formula C₁₃H₂₀O₃, presents a complex structure amenable to detailed spectroscopic analysis. This guide provides a comprehensive overview of its anticipated spectroscopic data across Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Due to the limited availability of published experimental spectra for this compound, this document presents predicted data based on its known chemical structure, alongside standardized experimental protocols for acquiring such data. This serves as a foundational resource for researchers engaged in the isolation, synthesis, or analysis of this compound and related compounds.

Chemical Structure

This compound is chemically defined as (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one. Its structure contains several key functional groups that are distinguishable by spectroscopic methods: a ketone, two hydroxyl groups, a trans-disubstituted alkene, and various aliphatic carbons, including two geminal methyl groups.

Molecular Formula: C₁₃H₂₀O₃[1] Molar Mass: 224.30 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, MS, and IR spectroscopy and are intended to guide the interpretation of experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.0-6.2 | d | 1H | Vinylic H |

| ~ 5.8-6.0 | dd | 1H | Vinylic H |

| ~ 5.9 | s | 1H | Enone H |

| ~ 4.3-4.5 | m | 1H | CH-OH |

| ~ 4.1-4.3 | d | 1H | CH₂-OH (diastereotopic) |

| ~ 3.9-4.1 | d | 1H | CH₂-OH (diastereotopic) |

| ~ 2.5-2.7 | m | 1H | Allylic H |

| ~ 2.2-2.4 | m | 2H | CH₂ (cyclohexenone) |

| ~ 1.8-2.0 | br s | 2H | OH x 2 |

| ~ 1.2-1.4 | d | 3H | CH₃-CH |

| ~ 1.1 | s | 3H | gem-CH₃ |

| ~ 1.0 | s | 3H | gem-CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 198-202 | C=O | Ketone |

| ~ 160-165 | C | Enone C=C |

| ~ 130-135 | CH | Vinylic CH |

| ~ 125-130 | CH | Vinylic CH |

| ~ 120-125 | C | Enone C=C |

| ~ 65-70 | CH-OH | Hydroxylic CH |

| ~ 60-65 | CH₂-OH | Hydroxylic CH₂ |

| ~ 50-55 | CH | Allylic CH |

| ~ 35-40 | C | Quaternary C (gem-dimethyl) |

| ~ 30-35 | CH₂ | Cyclohexenone CH₂ |

| ~ 25-30 | CH₃ | gem-CH₃ |

| ~ 20-25 | CH₃ | gem-CH₃ |

| ~ 18-22 | CH₃ | CH₃-CH |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Interpretation |

| 224 | [M]⁺ (Molecular Ion) |

| 206 | [M - H₂O]⁺ |

| 191 | [M - H₂O - CH₃]⁺ |

| 181 | [M - C₃H₇O]⁺ (loss of hydroxybutyl side chain) |

| 163 | [M - H₂O - C₃H₇O]⁺ |

| 153 | Further fragmentation |

| 137 | Further fragmentation |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500-3200 (broad) | O-H | Alcohol stretch |

| 3050-3010 | C-H | Alkene stretch |

| 2960-2850 | C-H | Alkane stretch |

| 1680-1660 | C=O | α,β-unsaturated ketone stretch |

| 1650-1630 | C=C | Alkene stretch |

| 1470-1450 | C-H | Alkane bend |

| 1200-1000 | C-O | Alcohol stretch |

| 970-960 | C-H | Trans alkene out-of-plane bend |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a natural product like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument, typically at 100 MHz. A 90-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) are generally required due to the low natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the purified sample (in a suitable volatile solvent or as a solid probe) into the mass spectrometer.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight analyzer.

-

Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for a solid sample, prepare a KBr pellet.

-

Acquisition: Place the sample in the path of the IR beam of a Fourier-transform infrared (FT-IR) spectrometer.

-

Analysis: Record the interferogram and perform a Fourier transform to obtain the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification of a natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

Logical Pathway for Data Interpretation

The following diagram outlines the logical process for interpreting the combined spectroscopic data to determine the structure of an unknown compound, exemplified by this compound.

Caption: Logical flow for interpreting spectroscopic data of this compound.

References

Apocynol A: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynol A is a natural product with the molecular formula C₁₃H₂₀O₃. Its structure is characterized by a substituted cyclohexenone ring core, featuring multiple stereocenters and a functionalized side chain. This guide provides a detailed analysis of the chemical structure and stereochemistry of this compound, based on currently available data.

Chemical Structure and Stereochemistry

The definitive structure of this compound is systematically named as (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one . This nomenclature precisely describes the spatial arrangement of all atoms within the molecule.

The key stereochemical features are:

-

Two Chiral Centers: The molecule possesses two stereogenic centers, at position 4 of the cyclohexenone ring and at position 3 of the butenyl side chain. The absolute configurations are designated as (4R) and (3R) respectively, according to the Cahn-Ingold-Prelog priority rules.

-

One Geometric Isomer: The double bond in the butenyl side chain exists in the (E)-configuration, indicating that the substituents of higher priority on each carbon of the double bond are on opposite sides.

Below is a diagram illustrating the assignment of stereochemistry for this compound.

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 224.30 g/mol | PubChem |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 224.14124450 Da | PubChem |

| Monoisotopic Mass | 224.14124450 Da | PubChem |

| Topological Polar Surface Area | 57.5 Ų | PubChem |

| Heavy Atom Count | 16 | PubChem |

| Complexity | 326 | PubChem |

Quantitative Structural Data

Detailed experimental crystallographic data for this compound, such as that from single-crystal X-ray diffraction, are not currently available in the public domain. Therefore, a table of precise bond lengths and angles cannot be provided at this time. Such data would be invaluable for a deeper understanding of the molecule's three-dimensional conformation and intramolecular interactions.

Spectroscopic Data

Experimental Protocols

Synthesis of this compound

A specific, detailed experimental protocol for the total synthesis of (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one has not been found in the reviewed scientific literature. The development of a stereoselective synthetic route would be a significant undertaking, likely involving asymmetric catalysis to establish the two chiral centers and stereoselective olefination to form the (E)-double bond.

General Workflow for Structural Elucidation

The structural and stereochemical determination of a novel natural product like this compound would typically follow a well-established experimental workflow. The diagram below outlines the key steps in this process.

Biological Activity and Signaling Pathways

There is limited specific information available regarding the biological targets and signaling pathways directly modulated by this compound. However, the structurally related compound, apocynin (4'-hydroxy-3'-methoxyacetophenone), is a well-studied inhibitor of NADPH oxidase and has been shown to exert anti-inflammatory effects by modulating key signaling pathways.

Notably, apocynin has been reported to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][2] Apocynin accomplishes this by preventing the degradation of IκB, which retains NF-κB in the cytoplasm, and by attenuating the phosphorylation of MAP kinases like JNK, ERK, and p38.[1]

The diagram below illustrates the inhibitory effect of apocynin on the TLR4-mediated NF-κB signaling pathway. It is important to note that while this provides a potential avenue of investigation for this compound, its actual effects on this or any other pathway would require experimental validation.

Conclusion

This compound is a stereochemically defined natural product. Its complete structural elucidation, including the precise determination of bond lengths, bond angles, and solution-state conformation through X-ray crystallography and detailed NMR studies, remains an area for future research. Furthermore, the development of a total synthesis would provide access to larger quantities of the material for in-depth biological evaluation. Investigating its effects on signaling pathways, potentially starting with those modulated by the related compound apocynin, could reveal its therapeutic potential.

References

- 1. Apocynin Suppresses Lipopolysaccharide-Induced Inflammatory Responses Through the Inhibition of MAP Kinase Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Apocynin inhibits Toll-like receptor-4-mediated activation of NF-κB by suppressing the Akt and mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activities of Apocynol A: A Review of Current Scientific Literature

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

This technical guide was initiated to provide a comprehensive overview of the biological activities of Apocynol A. However, a thorough review of the current scientific literature has revealed a significant scarcity of available data specifically for this compound. While this compound is identified as a distinct chemical entity (CAS 358721-33-2), the vast majority of research in this area has focused on a related molecule, apocynin (acetovanillone, CAS 498-02-2).

Therefore, this guide will first present the limited information available for this compound and then provide a comprehensive overview of the well-documented biological activities of apocynin, which may offer insights into the potential, yet uninvestigated, properties of this compound. We will clearly distinguish between the two compounds throughout this document.

This compound: What the Data Reveals

This compound is structurally distinct from apocynin. Its chemical formula is C13H20O3, and its IUPAC name is (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one[1][2]. It is classified as a sesquiterpenoid[1].

Currently, there is a notable lack of in-depth studies on the biological activities of this compound. One study has identified it as a natural product isolated from Hydrangea macrophylla and reported that it exhibited moderate anti-proliferation activities on tumor cells[3]. However, detailed quantitative data, specific cell lines tested, and the underlying mechanisms of action were not extensively described in the available abstract[3].

Due to this paucity of data, a comprehensive analysis of this compound's biological activities, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams, cannot be constructed at this time.

Apocynin: A Well-Studied Analog with Diverse Biological Activities

Given the limited information on this compound, we now turn our attention to apocynin, a compound that is frequently the subject of research in areas where "apocynol" is mentioned. Apocynin is a naturally occurring acetophenone found in the roots of Apocynum cannabinum and Picrorhiza kurroa[4]. Its primary and most studied biological activity is the inhibition of NADPH oxidase (NOX), a key enzyme involved in the production of reactive oxygen species (ROS)[4]. This inhibitory action forms the basis for its observed antioxidant, anti-inflammatory, and neuroprotective effects.

Antioxidant Activity

Apocynin's antioxidant properties are primarily attributed to its ability to inhibit NADPH oxidase, thereby reducing the production of superoxide radicals.

| Assay Type | Model System | IC50 / Effective Concentration | Reference |

| NADPH Oxidase Inhibition | Activated human neutrophils | ~10 µM | [Trends in Pharmacological Sciences, 1994] |

| ROS Scavenging | LPS-stimulated macrophages | Significant reduction at various concentrations | [European Journal of Pharmacology, 2011] |

Anti-inflammatory Activity

By inhibiting ROS production, apocynin effectively modulates inflammatory signaling pathways. ROS can act as second messengers in inflammatory cascades, and their reduction by apocynin leads to downstream anti-inflammatory effects.

| Parameter Measured | Model System | Effect Observed | Reference |

| Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | LPS-stimulated macrophages | Significant inhibition | [Immunology and Cell Biology, 2012] |

| NF-κB Activation | Various cell types | Inhibition of activation | [Journal of Biological Chemistry, 2000] |

Neuroprotective Effects

The brain is particularly vulnerable to oxidative stress. Apocynin's ability to curb ROS production has been shown to be neuroprotective in various experimental models of neurological diseases.

| Model of Neurodegeneration | Key Finding | Quantitative Measure | Reference |

| Parkinson's Disease Model | Protection of dopaminergic neurons | Significant reduction in neuronal loss | [Journal of Neuroscience, 2003] |

| Ischemic Stroke Model | Reduction of infarct volume | Dose-dependent decrease in lesion size | [Stroke, 2002] |

Signaling Pathways Modulated by Apocynin

The biological activities of apocynin are mediated through its influence on several key signaling pathways. The primary mechanism is the inhibition of the assembly of the NADPH oxidase enzyme complex.

NADPH Oxidase Inhibition Pathway

Apocynin is considered a prodrug that, once inside the cell, is converted by peroxidases, such as myeloperoxidase (MPO), into its active dimeric form, diapocynin. Diapocynin is thought to prevent the translocation of the cytosolic subunits of NADPH oxidase (p47phox and p67phox) to the membrane-bound components (gp91phox and p22phox), thus inhibiting the assembly and activation of the functional enzyme complex.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C13H20O3 | CID 11053300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS:358721-33-2 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Pharmacology of apocynin: a natural acetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Apocynol A Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocynol A, a natural product with limited characterization, presents an opportunity for novel drug discovery through the identification of its biological targets. This technical guide provides a comprehensive framework for the in silico prediction of these targets, followed by experimental validation. It is designed to guide researchers through a structured workflow, from initial computational screening to confirmatory biochemical and cell-based assays. This document outlines detailed methodologies for ligand- and structure-based virtual screening, including molecular docking and pharmacophore modeling, and provides protocols for key validation experiments such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). All quantitative data are summarized for comparative analysis, and complex workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

The identification of molecular targets for novel or under-characterized natural products is a critical step in drug discovery. This compound, a compound with the chemical formula C₁₃H₂₀O₃, remains largely unexplored in terms of its biological activity.[1] Computational, or in silico, approaches offer a time- and cost-effective strategy to generate hypotheses about the potential protein targets of such molecules.[2][3][4] These predictive methods can then guide focused experimental validation, accelerating the path to understanding a compound's mechanism of action and therapeutic potential.

This guide presents a workflow for the in silico target prediction of this compound, serving as a case study for the broader application of these techniques to other natural products. The workflow is divided into two main stages: in silico target identification and experimental validation.

This compound: Compound Profile

A thorough understanding of the ligand's properties is the foundation for any target prediction study.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O₃ | PubChem CID: 11053300[1] |

| Molecular Weight | 224.30 g/mol | PubChem CID: 11053300[1] |

| IUPAC Name | (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one | PubChem CID: 11053300[1] |

| SMILES | C--INVALID-LINK--O | PubChem CID: 11053300[1] |

| XLogP3 | 0.4 | PubChem CID: 11053300[1] |

Table 1: Physicochemical Properties of this compound.

In Silico Target Prediction Workflow

The in silico workflow combines multiple computational strategies to generate a prioritized list of potential protein targets for this compound.[2][5][6][7]

Ligand Preparation Protocol

Accurate 3D representation of this compound is crucial for both ligand- and structure-based approaches.

-

Input SMILES String : Obtain the canonical SMILES string for this compound: C--INVALID-LINK--CC1(C)C)CO)O.[1]

-

2D to 3D Conversion : Use a molecular modeling software (e.g., Open Babel, ChemDraw) to convert the 2D SMILES representation into a 3D structure.

-

Energy Minimization : Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

-

Conformer Generation : Generate multiple conformers to account for the flexibility of the molecule, which is particularly important for docking studies.

Ligand-Based Virtual Screening (LBVS)

LBVS methods identify potential targets based on the principle that similar molecules often have similar biological activities.[8]

This approach compares the chemical fingerprint of this compound to databases of compounds with known biological activities (e.g., ChEMBL, PubChem).

Protocol:

-

Fingerprint Generation : Generate a molecular fingerprint for the energy-minimized structure of this compound (e.g., Morgan fingerprints).

-

Database Searching : Use similarity search tools (e.g., SWISS-Similarity, SEA) to compare the fingerprint against compound databases.

-

Target Retrieval : Retrieve the known targets of the most similar compounds.

-

Data Analysis : Analyze the enrichment of specific targets or target families.

Pharmacophore models represent the essential 3D arrangement of chemical features necessary for biological activity.[9][10][11]

Protocol:

-

Feature Identification : Identify the key pharmacophoric features of this compound, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings.

-

Model Generation : If a set of known active molecules for a particular target is available, a common feature pharmacophore model can be generated. For a novel compound like this compound, a ligand-based pharmacophore can be created from its 3D structure.

-

Database Screening : Screen 3D conformer databases of known drugs or natural products against the generated pharmacophore model to identify molecules with similar features and their known targets.

Structure-Based Virtual Screening (SBVS)

SBVS involves docking the ligand into the 3D structures of potential protein targets to predict binding affinity and pose.[3][8]

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[12][13][14]

Protocol:

-

Target Selection : Select a library of potential protein targets. This can be guided by the results of LBVS or based on therapeutic areas of interest.

-

Receptor Preparation : Prepare the 3D structures of the target proteins (obtained from the Protein Data Bank) by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Docking Simulation : Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared 3D structure of this compound into the binding site of each target protein.[12]

-

Scoring and Ranking : The docking program will generate a series of binding poses for this compound within each target's binding site and assign a score based on the predicted binding affinity.

-

Pose Analysis : Visually inspect the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

Experimental Validation of Predicted Targets

In silico predictions must be validated through experimental assays to confirm the interaction between this compound and the predicted targets.

Biochemical Assays

These assays directly measure the binding of this compound to the purified target protein.

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[15][16]

Protocol:

-

Ligand Immobilization : Covalently immobilize the purified predicted target protein (ligand) onto the surface of a sensor chip.[17][18]

-

Analyte Injection : Inject a series of concentrations of this compound (analyte) over the sensor surface.

-

Data Acquisition : Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of analyte bound to the immobilized ligand.[16]

-

Kinetic Analysis : Fit the binding data to a suitable model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[15]

ITC measures the heat change that occurs upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[19][20]

Protocol:

-

Sample Preparation : Prepare solutions of the purified target protein and this compound in the same buffer to minimize heats of dilution.[20]

-

Titration : Place the protein solution in the sample cell of the calorimeter and incrementally inject the this compound solution from a syringe.[19]

-

Heat Measurement : Measure the heat released or absorbed after each injection.

-

Thermodynamic Analysis : Integrate the heat signals and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[21]

Cell-Based Assays

These assays confirm the interaction and functional effect of this compound in a cellular environment.

Target engagement assays confirm that the compound interacts with its intended target within a cell.[22][23][24][25]

Protocol (Example using Cellular Thermal Shift Assay - CETSA):

-

Cell Treatment : Treat intact cells or cell lysates with various concentrations of this compound.

-

Heat Challenge : Heat the treated samples across a range of temperatures.

-

Protein Denaturation Measurement : Measure the amount of soluble target protein remaining at each temperature using techniques like Western blotting or ELISA.

-

Data Analysis : The binding of this compound is expected to stabilize the target protein, resulting in a higher melting temperature compared to untreated controls.

Functional assays measure the downstream biological consequences of this compound binding to its target. The specific assay will depend on the function of the validated target.

Examples:

-

Enzyme Inhibition Assay : If the target is an enzyme, measure the effect of this compound on its catalytic activity.

-

Reporter Gene Assay : If the target is a transcription factor, use a reporter gene to measure changes in gene expression.

-

Cell Viability/Proliferation Assay : Assess the impact of this compound on cell survival or growth.[26]

Data Summary and Interpretation

| Method | Key Parameters | Example Data for a Hypothetical Target |

| Molecular Docking | Binding Affinity (kcal/mol) | -8.5 |

| Surface Plasmon Resonance (SPR) | KD (μM) | 5.2 |

| Isothermal Titration Calorimetry (ITC) | KD (μM), Stoichiometry (n) | 6.8, 1.1 |

| Cellular Thermal Shift Assay (CETSA) | ΔTm (°C) | +2.5 |

| Functional Assay (e.g., IC50) | IC50 (μM) | 12.3 |

Table 2: Summary of Quantitative Data for a Hypothetical Target of this compound.

Conclusion

The integrated workflow presented in this guide provides a robust framework for the in silico prediction and experimental validation of protein targets for this compound. By combining ligand- and structure-based computational methods with confirmatory biochemical and cell-based assays, researchers can efficiently navigate the early stages of drug discovery for novel natural products. This systematic approach not only enhances the probability of identifying true biological targets but also provides a deeper understanding of the compound's mechanism of action, paving the way for further preclinical development.

References

- 1. This compound | C13H20O3 | CID 11053300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Virtual screening - Wikipedia [en.wikipedia.org]

- 4. The Light and Dark Sides of Virtual Screening: What Is There to Know? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. preprints.org [preprints.org]

- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 9. researchgate.net [researchgate.net]

- 10. fiveable.me [fiveable.me]

- 11. A Comprehensive Guide to the Top 8 Pharmacophore Modeling Software [parssilico.com]

- 12. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Docking (molecular) - Wikipedia [en.wikipedia.org]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 18. dhvi.duke.edu [dhvi.duke.edu]

- 19. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]

- 20. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 21. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Target Engagement Assays [discoverx.com]

- 23. Target Engagement Assay Services [conceptlifesciences.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. m.youtube.com [m.youtube.com]

- 26. Cell-Based Assays | Genesis Drug Discovery & Development [gd3services.com]

A Technical Guide to the Putative Biosynthesis Pathway of Apocynol A in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apocynol A, a structurally intriguing natural product, holds potential for further investigation in drug development. Understanding its biosynthesis in plants is crucial for metabolic engineering and sustainable production. This technical guide outlines a putative biosynthesis pathway for this compound, drawing upon established knowledge of phenylpropanoid and acetophenone metabolism in plants. While the complete enzymatic sequence for this compound remains to be experimentally elucidated, this document provides a robust theoretical framework, detailed experimental protocols for key enzyme classes, and a summary of relevant quantitative data to empower researchers in this field. The proposed pathway commences with the ubiquitous phenylpropanoid pathway, followed by a β-oxidation-like shortening of the propanoid side chain to form an acetophenone intermediate, which is subsequently modified to yield this compound.

Introduction to this compound and its Putative Biosynthetic Origin

This compound is a phenolic compound characterized by a 4-hydroxy-3-methoxyphenyl moiety and a C4 side chain. Its structure suggests a biosynthetic origin from the phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites.[1][2] This pathway begins with the amino acid L-phenylalanine. While direct experimental evidence for the biosynthesis of this compound is not yet available in published literature, by examining the biosynthesis of structurally related compounds, particularly apocynin (acetovanillone), a plausible pathway can be proposed.[3][4]

This guide presents a hypothetical biosynthesis pathway for this compound, detailing the probable enzymatic steps and intermediates. It is intended to serve as a foundational resource for researchers aiming to experimentally validate and characterize this metabolic route.

The Putative Biosynthesis Pathway of this compound

The proposed biosynthesis of this compound can be divided into three main stages:

-

Stage 1: The General Phenylpropanoid Pathway: Formation of key hydroxycinnamoyl-CoA esters.

-

Stage 2: Formation of the Acetophenone Core: A putative β-oxidation-like pathway to generate the 4-hydroxy-3-methoxyacetophenone backbone.

-

Stage 3: Side Chain Elongation and Modification: Hypothetical steps leading to the final structure of this compound.

Stage 1: The General Phenylpropanoid Pathway

This initial stage is a well-characterized pathway in higher plants.[2][5][6]

-

L-Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .[1][7][8]

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase.[9][10][11]

-

p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by the formation of a thioester bond with coenzyme A, a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL) .[12][13][14][15][16]

Stage 2: Formation of the Acetophenone Core

The conversion of p-coumaroyl-CoA to the acetophenone core is less universally defined but is proposed to proceed via a pathway analogous to fatty acid β-oxidation.[3][17]

-

Hydration and Oxidation: p-Coumaroyl-CoA is likely hydrated and then oxidized to form 4-hydroxy-3-oxo-3-phenylpropanoyl-CoA.

-

Thiolytic Cleavage: A 3-ketoacyl-CoA thiolase is hypothesized to catalyze the cleavage of this intermediate, releasing acetyl-CoA and forming 4-hydroxybenzoyl-CoA.

-

Hydroxylation and Methylation: The aromatic ring undergoes further modifications. A hydroxylation at the C3 position followed by methylation via an O-methyltransferase (OMT) would yield the 4-hydroxy-3-methoxybenzoyl-CoA intermediate.[18][19] It is also possible that these modifications occur on downstream intermediates.

-

Formation of Acetophenone: The precise mechanism for the conversion of the benzoyl-CoA intermediate to an acetophenone is not fully elucidated but may involve a decarboxylative condensation with a C1 unit or a reduction followed by oxidation. A recent study on pear suggests a direct side-chain shortening of 4-hydroxy-3-oxo-3-phenylpropanoyl CoA to 4-hydroxyacetophenone, catalyzed by a malfunctioning peroxisomal 3-ketoacyl-CoA thiolase.[3]

Stage 3: Side Chain Elongation and Modification

This stage is the most speculative and requires significant experimental investigation.

-

Condensation: The acetophenone core likely undergoes a condensation reaction with an activated C2 unit, such as acetyl-CoA, to form a β-keto intermediate. This could be catalyzed by a synthase enzyme.

-

Reduction and Dehydration: A series of reductions, potentially catalyzed by NADPH-dependent reductases, and dehydrations would be necessary to form the unsaturated and hydroxylated side chain of this compound.

Quantitative Data from Related Pathways

Specific quantitative data for the biosynthesis of this compound is not available. However, data from key enzymes in the general phenylpropanoid pathway provide a baseline for expected enzyme activities.

| Enzyme | Plant Source | Substrate | Km (µM) | Vmax (units) | Reference |

| PAL | Petroselinum crispum | L-Phenylalanine | 32 | 1.5 nkat/mg | [1] |

| C4H | Helianthus tuberosus | trans-Cinnamic acid | 1.3 | 0.05 nkat/mg | [11] |

| 4CL | Arabidopsis thaliana (At4CL1) | 4-Coumaric acid | 18 | 1.2 µkat/mg | [12] |

| 4CL | Arabidopsis thaliana (At4CL2) | 4-Coumaric acid | 13 | 1.5 µkat/mg | [12] |

| OMT | Medicago sativa (COMT) | Caffeic acid | 50-100 | - | [18] |

Experimental Protocols for Key Enzyme Assays

The following are detailed, representative protocols for assaying the activity of key enzyme classes involved in the putative biosynthesis of this compound. These methods can be adapted to identify and characterize the specific enzymes from a plant source of interest.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Principle: This assay measures the formation of cinnamic acid from L-phenylalanine by monitoring the increase in absorbance at 290 nm.

Materials:

-

Borate buffer (100 mM, pH 8.8)

-

L-Phenylalanine solution (50 mM in borate buffer)

-

Plant protein extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 800 µL of borate buffer and 100 µL of L-phenylalanine solution.

-

Equilibrate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the plant protein extract.

-

Immediately measure the absorbance at 290 nm and continue to record it at 1-minute intervals for 10-15 minutes.

-

The rate of change in absorbance is used to calculate enzyme activity, using the molar extinction coefficient of cinnamic acid (ε = 9630 M-1cm-1).

-

A control reaction without L-phenylalanine should be run to account for any background absorbance changes.

Cinnamate-4-Hydroxylase (C4H) Activity Assay

Principle: This assay typically requires a microsomal preparation of the enzyme and measures the conversion of radiolabeled [14C]-cinnamic acid to [14C]-p-coumaric acid.

Materials:

-

Phosphate buffer (50 mM, pH 7.5)

-

NADPH solution (20 mM)

-

[14C]-Cinnamic acid (specific activity ~50 mCi/mmol)

-

Microsomal protein preparation

-

Ethyl acetate

-

TLC plates (silica gel) and developing solvent (e.g., toluene:ethyl acetate:formic acid, 5:4:1 v/v/v)

-

Scintillation counter and scintillation cocktail

Procedure:

-

In a microfuge tube, combine 50 µL of phosphate buffer, 10 µL of NADPH solution, and the microsomal protein preparation (20-50 µg).

-

Start the reaction by adding 5 µL of [14C]-cinnamic acid (final concentration ~10 µM).

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 10 µL of 6 M HCl.

-

Extract the products by adding 200 µL of ethyl acetate and vortexing. Centrifuge to separate the phases.

-

Spot the ethyl acetate (upper) phase onto a TLC plate.

-

Develop the TLC plate and visualize the radioactive spots using a phosphorimager or by scraping the silica and performing scintillation counting.

-

Quantify the amount of p-coumaric acid formed by comparing with a standard.

4-Coumarate-CoA Ligase (4CL) Activity Assay

Principle: This assay measures the formation of p-coumaroyl-CoA from p-coumaric acid by monitoring the increase in absorbance at 333 nm.

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

ATP solution (50 mM)

-

MgCl2 solution (100 mM)

-

Coenzyme A (CoA) solution (5 mM)

-

p-Coumaric acid solution (5 mM in 50% ethanol)

-

Plant protein extract

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing 700 µL of Tris-HCl buffer, 50 µL of ATP solution, 50 µL of MgCl2 solution, and 50 µL of CoA solution.

-

Add 50 µL of the plant protein extract.

-

Equilibrate the mixture at 30°C for 3 minutes.

-

Initiate the reaction by adding 100 µL of the p-coumaric acid solution.

-

Monitor the increase in absorbance at 333 nm for 5-10 minutes.

-

Calculate the enzyme activity using the molar extinction coefficient of p-coumaroyl-CoA (ε = 21,000 M-1cm-1).

Experimental Workflow for Pathway Elucidation

The following diagram outlines a general workflow for the experimental validation of the putative this compound biosynthesis pathway.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit putative, overview of the biosynthesis of this compound in plants. The proposed pathway, grounded in established metabolic principles, offers a solid foundation for future research. The immediate next steps should focus on the identification and characterization of the enzymes involved in the later stages of the pathway, particularly the formation of the acetophenone core and the subsequent side-chain modifications. The experimental protocols and workflow outlined herein provide a clear roadmap for these investigations. Successful elucidation of the this compound biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this and related valuable compounds.

References

- 1. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 2. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of L-phenylalanine metabolism to acetophenone and 1-phenylethanol in the flowers of Camellia sinensis using stable isotope labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Phenylpropanoid Pathway in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylalanine ammonia-lyase, a key component used for phenylpropanoids production by metabolic engineering - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Phenylalanine ammonia lyase catalyzed synthesis of amino acids by an MIO-cofactor independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. academic.oup.com [academic.oup.com]

- 14. 4-Coumarate-CoA ligase - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Two Main Biosynthesis Pathways Involved in the Synthesis of the Floral Aroma of the Nacional Cocoa Variety [frontiersin.org]

- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 19. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]

Apocynol A: A Technical Overview of a Promising Bioactive Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynol A is a natural product that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive summary of the currently available information on this compound, including its chemical identifiers and an overview of its biological context. Due to the limited specific data on this compound, this document also references the closely related and more extensively studied compound, apocynin, to provide a broader understanding of its potential mechanisms of action, with the explicit clarification that these may not be directly transferable.

Chemical Identity of this compound

A clear identification of a compound is the foundation of all scientific research. The following table summarizes the key chemical identifiers for this compound.

| Identifier | Value |

| CAS Number | 358721-33-2 |

| PubChem CID | 11053300 |

| IUPAC Name | (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one |

| Molecular Formula | C₁₃H₂₀O₃ |

| Molecular Weight | 224.30 g/mol |

| InChI | InChI=1S/C13H20O3/c1-9(15)4-5-12-10(8-14)6-11(16)7-13(12,2)3/h4-6,9,12,14-15H,7-8H2,1-3H3/b5-4+/t9-,12+/m1/s1 |

| InChIKey | NSPUEQDFCJBNBF-DMKSKQPMSA-N |

| Canonical SMILES | C--INVALID-LINK--O |

Biological Activity and Therapeutic Potential

While specific quantitative data on the biological activity of this compound is limited in publicly available literature, its presence in medicinal plants, such as Picrorhiza kurroa, suggests potential therapeutic properties.[1][2] Extracts of Picrorhiza kurroa have been traditionally used in Ayurvedic medicine and have been investigated for various pharmacological activities, including anti-inflammatory and hepatoprotective effects.[2]

Given the structural similarity to apocynin, a well-known inhibitor of NADPH oxidase, it is hypothesized that this compound may exhibit similar anti-inflammatory and antioxidant properties. Apocynin has been shown to inhibit the production of reactive oxygen species (ROS) and modulate inflammatory signaling pathways.[3]

A study on a combination product named APPA (Apocynin and Paeonol) demonstrated anti-inflammatory effects in human articular chondrocytes, where it attenuated the expression of pro-inflammatory cytokines and matrix metalloproteinases.[4] The half-maximal inhibitory concentration (IC50) for the APPA combination on cell viability was determined to be 17.37 µg/mL at 24 hours.[4] However, the specific contribution of this compound to this activity is not delineated.

Experimental Protocols

For the characterization of this compound, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be employed to confirm its structure and purity.[8][9][10][11]

Potential Signaling Pathways

Due to the scarcity of specific studies on this compound's mechanism of action, the signaling pathways of the related compound apocynin are presented here as a potential, yet unconfirmed, model. Apocynin is known to exert its anti-inflammatory effects by inhibiting the NADPH oxidase complex, which leads to a reduction in ROS production. This, in turn, can modulate downstream signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13][14]

NF-κB Signaling Pathway: In an inflammatory state, signaling molecules like TNF-α activate the IKK complex, which then phosphorylates IκBα, leading to its degradation. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Apocynin is thought to inhibit this pathway by reducing the ROS that can act as secondary messengers in NF-κB activation.

MAPK Signaling Pathway: The MAPK pathways (including ERK, JNK, and p38) are crucial in transducing extracellular signals to cellular responses, including inflammation. Apocynin may attenuate the phosphorylation of key kinases in these pathways, thereby reducing the activation of transcription factors like AP-1 and subsequent pro-inflammatory gene expression.

Below are visual representations of these potential signaling pathways and a hypothetical experimental workflow.

Conclusion

This compound is a natural product with potential for biological activity, likely in the realm of anti-inflammatory and antioxidant effects. However, there is a significant gap in the scientific literature regarding specific quantitative data, detailed experimental protocols, and defined mechanisms of action directly attributed to this compound. Future research should focus on the isolation and characterization of pure this compound, followed by systematic in vitro and in vivo studies to elucidate its pharmacological profile and therapeutic potential. The information available on the related compound, apocynin, provides a valuable starting point for hypothesis-driven research into the bioactivities of this compound.

References

- 1. Effects of apocynin, a drug isolated from the roots of Picrorhiza kurroa, on arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Apocynin: Molecular Aptitudes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Activity of APPA (Apocynin and Paeonol) in Human Articular Chondrocytes [mdpi.com]

- 5. Nanoencapsulation of apocynin and vanillic acid extracted from Picrorhiza kurroa Royle ex Benth plant roots and its characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijbpas.com [ijbpas.com]

- 7. Activity-guided isolation of free radical scavengers from Picrorhiza kurroa Royle ex Benth leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR of Natural Products as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory effects of apocynin, an inhibitor of NADPH oxidase, in airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial availability and suppliers of Apocynol A

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the commercial availability, suppliers, and technical specifications of Apocynol A. This document also details experimental protocols and explores the compound's role in key signaling pathways.

Commercial Availability and Suppliers

This compound is available from a select number of chemical suppliers specializing in research compounds. Purity levels are typically high, often exceeding 98%. The compound is generally supplied in small quantities, ranging from milligrams to grams, reflecting its primary use in laboratory research. When sourcing this compound, it is crucial to obtain a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound.

Below is a summary of known suppliers and their product specifications. Please note that availability and product details are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities | Storage Conditions |

| ChemFarm | - | ≥98% | 5 mg | 0°C (short term), -20°C (long term), desiccated[1] |

| BioCrick | BCN4642 | >98% | Not Specified | Sealed, cool, and dry; Stock solution < -20°C[2] |

| BOC Sciences | Not Specified | ≥98% | Not Specified | Not Specified[3] |

| TCI America | Not Specified | >98.0% (GC) | Not Specified | Not Specified[3] |

Experimental Protocols

While specific, detailed experimental protocols for this compound are not as widely published as for its related compound, apocynin, its primary application lies in its role as an inhibitor of NADPH oxidase. Researchers can adapt existing protocols for NADPH oxidase inhibition assays to study the effects of this compound.

NADPH Oxidase Activity Assay (Cytochrome c Reduction Method)

This protocol is adapted from a method used to assess the inhibitory effect of apocynin-derived oligophenols on NADPH oxidase in vascular endothelial cells.[4]

Objective: To determine the inhibitory effect of this compound on NADPH oxidase activity by measuring the superoxide-dependent reduction of cytochrome c.

Materials:

-

Vascular endothelial cells (VECs) or other suitable cell line

-

DMEM without phenol red

-

Low-density lipoprotein (LDL)

-

Cytochrome c

-

This compound

-

96-well flat-bottom culture plates

-

CO2 incubator (37°C)

-

Plate reader capable of measuring absorbance at 550 nm

Methodology:

-

Resuspend cells in DMEM without phenol red.

-

Seed the cells in a 96-well plate at a density of 10^5 cells/mL and incubate for 10 minutes at 37°C in a humidified CO2 incubator.

-

To induce NADPH oxidase activation, add LDL to a final concentration of 100 µg/mL.

-

Immediately add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Add cytochrome c to each well.

-

Incubate the plate for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

Measure the absorbance at 550 nm using a plate reader. The reduction of cytochrome c is indicated by an increase in absorbance.

-

Calculate the percent inhibition of NADPH oxidase activity for each concentration of this compound relative to the vehicle control.

Signaling Pathways

The primary mechanism of action for apocynin and its derivatives, including this compound, is the inhibition of NADPH oxidase. This enzyme complex is a key source of reactive oxygen species (ROS) in various cell types. ROS play a crucial role as signaling molecules in a multitude of physiological and pathological processes, including inflammation.

The anti-inflammatory effects of NADPH oxidase inhibitors are often attributed to their ability to modulate downstream signaling pathways that are sensitive to the cellular redox state.

Inhibition of Inflammatory Signaling Pathways

Apocynin has been shown to suppress inflammatory responses by inhibiting the activation of key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[5] While direct evidence for this compound is less abundant, its structural similarity to apocynin suggests a comparable mechanism of action.

Logical Flow of this compound's Anti-Inflammatory Action:

Caption: this compound inhibits NADPH oxidase, reducing ROS production and subsequent inflammatory signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the in vitro effects of this compound on a specific cellular response, such as inflammation.

Caption: A general experimental workflow for studying the anti-inflammatory effects of this compound in vitro.

References

- 1. chemfarms.com [chemfarms.com]

- 2. biocrick.com [biocrick.com]

- 3. apocynol, 2480-86-6 [thegoodscentscompany.com]

- 4. Inhibition of Human Vascular NADPH Oxidase by Apocynin Derived Oligophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apocynin Suppresses Lipopolysaccharide-Induced Inflammatory Responses Through the Inhibition of MAP Kinase Signaling Pathway in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Proposed Total Synthesis of Apocynol A: An Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract: Apocynol A, a natural product with potential pharmacological activities, presents a challenging synthetic target due to its densely functionalized and stereochemically rich cyclohexenone core. To date, a total synthesis of this compound has not been reported in the scientific literature. This application note outlines a novel, proposed retrosynthetic analysis and a plausible forward synthesis for this complex molecule. The proposed strategy relies on a convergent approach, assembling the core structure through key transformations including a Robinson annulation for the formation of the cyclohexenone ring, stereoselective alkylation to introduce the side chains, and diastereoselective reduction to establish the final stereocenters. Detailed hypothetical protocols for the key synthetic steps are provided to guide future research endeavors aimed at the first total synthesis of this compound.

Introduction

This compound, with the chemical structure (4R)-4-[(E,3R)-3-hydroxybut-1-enyl]-3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one, is a natural product of interest due to its structural complexity and potential for biological activity. The molecule features a substituted cyclohexenone scaffold with three contiguous stereocenters, a hydroxymethyl group, and a hydroxybutenyl side chain. The total synthesis of such a molecule is a significant challenge that requires careful strategic planning to control the stereochemistry and achieve a good overall yield. This document presents a theoretical framework for the total synthesis of this compound, providing a roadmap for researchers in the field of natural product synthesis and medicinal chemistry.

Retrosynthetic Analysis

Our proposed retrosynthesis of this compound (1) commences with the disconnection of the two side chains, suggesting a stepwise or simultaneous introduction of the hydroxymethyl and the hydroxybutenyl moieties onto a cyclohexenone precursor. A key strategic bond disconnection is between C4 and the butenyl side chain, which could be formed via a stereoselective conjugate addition or an aldol-type reaction. The hydroxymethyl group at C3 could be introduced via an electrophilic hydroxymethylation of an enolate. This leads back to a simpler 5,5-dimethylcyclohex-2-en-1-one (2) derivative. This core structure can be envisioned to arise from a Robinson annulation reaction between a suitable diketone and methyl vinyl ketone.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis is a multi-step process that aims to construct the target molecule with high stereocontrol. The key phases of the synthesis are:

-

Formation of the Cyclohexenone Core: Synthesis of the 5,5-dimethylcyclohex-2-en-1-one scaffold using the Robinson annulation.

-

Introduction of the Hydroxymethyl Group: Stereoselective installation of the hydroxymethyl group at the C3 position.

-

Installation of the Butenyl Side Chain: Diastereoselective addition of the hydroxybutenyl side chain at the C4 position.

-

Final Functional Group Manipulations: Protection and deprotection steps as necessary to complete the synthesis.

Caption: Proposed forward synthesis workflow for this compound.

Hypothetical Experimental Protocols

Note: The following protocols are hypothetical and based on established chemical transformations. They will require optimization and validation in a laboratory setting.

Step 1: Synthesis of 5,5-dimethylcyclohex-2-en-1-one (Robinson Annulation)

This procedure is adapted from the general protocol for the Robinson annulation, a classic method for the formation of six-membered rings in organic synthesis.[1][2][3][4][5]

| Reagent | MW | Amount | Mmol | Equivalents |

| 3-Methyl-2,4-pentanedione | 114.14 | 11.4 g | 100 | 1.0 |

| Methyl vinyl ketone | 70.09 | 7.7 g | 110 | 1.1 |

| Sodium ethoxide | 68.05 | 0.68 g | 10 | 0.1 |

| Ethanol | 46.07 | 200 mL | - | - |

Procedure:

-

To a solution of 3-methyl-2,4-pentanedione (1.0 eq) in ethanol in a round-bottom flask is added sodium ethoxide (0.1 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

Methyl vinyl ketone (1.1 eq) is added dropwise to the solution at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 24 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 5,5-dimethylcyclohex-2-en-1-one.

Step 2: Stereoselective Hydroxymethylation

This hypothetical step would involve the formation of a specific enolate followed by reaction with formaldehyde. The stereoselectivity could be directed by a chiral auxiliary or a chiral catalyst.

| Reagent | MW | Amount | Mmol | Equivalents |

| 5,5-dimethylcyclohex-2-en-1-one | 124.18 | 1.24 g | 10 | 1.0 |

| Chiral Base (e.g., LDA with a chiral ligand) | - | - | 11 | 1.1 |

| Formaldehyde (as paraformaldehyde) | 30.03 | 0.33 g | 11 | 1.1 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - | - |

Procedure:

-

A solution of the chiral base (1.1 eq) in anhydrous THF is prepared at -78 °C.

-

A solution of 5,5-dimethylcyclohex-2-en-1-one (1.0 eq) in anhydrous THF is added dropwise to the chiral base solution.

-

The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

Paraformaldehyde (1.1 eq) is added in one portion.

-

The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous sodium bicarbonate solution.

-

The product is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The diastereomers are separated by chiral chromatography to yield the desired 3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one.

Step 3: Diastereoselective Addition of the Butenyl Side Chain

This step would likely involve a conjugate addition of an organocuprate derived from a chiral butenol precursor to the enone.

| Reagent | MW | Amount | Mmol | Equivalents |

| 3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one | 154.21 | 1.54 g | 10 | 1.0 |

| (R)-3-hydroxy-1-butenyllithium cuprate | - | - | 12 | 1.2 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - | - |

Procedure:

-

To a solution of the chiral organocuprate reagent (1.2 eq) in anhydrous THF at -78 °C is added a solution of the 3-(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one (1.0 eq) in THF.

-

The reaction mixture is stirred at -78 °C for 3 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature and stirred until the aqueous layer turns deep blue.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by flash chromatography to yield the desired diastereomer of this compound.

Conclusion

The proposed total synthesis of this compound provides a strategic and plausible route to a complex natural product for which no synthesis has yet been reported. The key challenges lie in the stereocontrolled introduction of the hydroxymethyl and hydroxybutenyl side chains. The successful execution of this proposed synthesis would represent a significant achievement in the field of organic synthesis and would provide access to this compound and its analogs for further biological evaluation. The hypothetical protocols provided herein are intended to serve as a foundation for future experimental work.

References

Analytical Methods for the Quantification of Apocynol A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apocynol A, a catechol-type metabolite of apocynin, is a compound of significant interest in pharmaceutical research due to its potential therapeutic properties, including anti-inflammatory and antioxidant effects. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). While specific quantitative performance data for this compound is limited in publicly available literature, the following protocols are based on established methods for the closely related and extensively studied parent compound, apocynin, and other phenolic compounds.

Data Presentation: Quantitative Method Performance

The following tables summarize typical quantitative data for analytical methods applicable to the analysis of this compound. Data for the structural analog apocynin is provided where specific data for this compound is unavailable and is noted accordingly.

Table 1: HPLC-UV Method Parameters for Apocynin Quantification

| Parameter | Typical Value |

| Linearity Range | 0.16–30 µg/mL[1] |

| Correlation Coefficient (r²) | >0.999[1] |

| Limit of Detection (LOD) | Not Reported |

| Limit of Quantification (LOQ) | 0.16 µg/mL (as lower end of linearity) |

| Accuracy | Not Reported |

| Precision (%RSD) | Not Reported |

| Wavelength | 276 nm[1] |

Note: Data presented is for apocynin, a close structural analog of this compound.

Table 2: UPLC-MS/MS Method Parameters for Polyphenol Quantification

| Parameter | Typical Value |

| Linearity Range | 2.73 to 660.40 ng/mL |

| Correlation Coefficient (r²) | >0.9990 |

| Limit of Detection (LOD) | 0.002–0.630 ng/mL |

| Limit of Quantification (LOQ) | 0.005–2.930 ng/mL |

| Accuracy (% Recovery) | 97.35% to 102.02% |

| Precision (%RSD) | <3.71% |

Note: This data represents a validated method for ten different polyphenols and provides a general expectation of performance for a similar method for this compound.

Table 3: GC-MS Method Parameters for General Analyte Quantification

| Parameter | Typical Value |

| Linearity Range | Analyte Dependent (e.g., 1-100 ng/mL) |

| Correlation Coefficient (r²) | >0.99 |

| Limit of Detection (LOD) | Analyte Dependent (e.g., <1 ng/mL) |

| Limit of Quantification (LOQ) | Analyte Dependent (e.g., 1-5 ng/mL) |

| Accuracy (% Recovery) | 80-120% |

| Precision (%RSD) | <15% |

Note: These are general performance characteristics for GC-MS methods and would require specific validation for this compound.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a method for apocynin and is suitable for the quantification of this compound in simple matrices like bulk drug substance or simple formulations.

a. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or other suitable acid for pH adjustment)

-

0.45 µm syringe filters

b. Instrumentation

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

c. Chromatographic Conditions

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 30:70 v/v) with 0.1% formic acid. The exact ratio should be optimized for optimal separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: Approximately 280 nm (scan for optimal wavelength)

d. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

-

Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

e. Analysis Workflow

Caption: HPLC-UV analysis workflow for this compound.

Quantification of this compound in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and selective quantification of this compound in complex biological matrices such as plasma or tissue homogenates.

a. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structural analog)